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molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No. B166702
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217462B2

Procedure details

A 5-L Hastelloy (H22) autoclave was charged with 552 g of pyromellitic acid, 200 g of a catalyst, rhodium carried on activated carbon, available from N.E. Chemcat Corporation, and 1656 g of water. The inner atmosphere of the reactor was replaced with nitrogen gas under stirring. After replacing the inner atmosphere of the reactor with hydrogen gas, the hydrogen pressure was adjusted to 5.0 MPa and the temperature was raised to 60° C. While maintaining the hydrogen pressure at 5.0 MPa, the reaction was allowed to proceed for 2 h. Then, after replacing the hydrogen gas with nitrogen gas, the reaction product solution taken out of the autoclave was filtered while it was still hot to separate the catalyst. The filtrate was concentrated by evaporating water under reduced pressure using a rotary evaporator to precipitate crystals. The precipitated crystals were separated by solid-liquid separation and dried to obtain 481 g of 1,2,4,5-cyclohexanetetracarboxylic acid (yield: 85.0%).
[Compound]
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
552 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
200 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1656 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:18])(=[O:17])[C:2]1[C:3](=[CH:7][C:8](=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14])[C:9]([OH:11])=[O:10])[C:4]([OH:6])=[O:5].[H][H]>[Rh].O>[CH:8]1([C:9]([OH:11])=[O:10])[CH2:7][CH:3]([C:4]([OH:6])=[O:5])[CH:2]([C:1]([OH:18])=[O:17])[CH2:16][CH:12]1[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
5-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Hastelloy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
552 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
Name
catalyst
Quantity
200 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
1656 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered while it
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
by evaporating water under reduced pressure
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated by solid-liquid separation
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(C(CC(C(C1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 481 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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